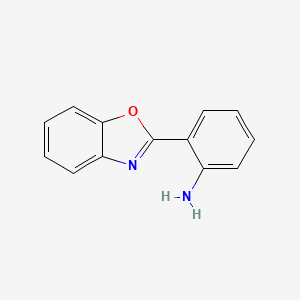
2-(1,3-苯并恶唑-2-基)苯胺
概述
描述
Synthesis Analysis
The synthesis of 2-(1,3-Benzoxazol-2-yl)aniline and its derivatives involves various strategies, including the condensation reactions and catalytic methods. A notable method involves the Schiff base formation by condensation of 1-(5,7-dichloro-1,3- benzoxazol-2-yl)-3- substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives with aromatic amines, characterized by spectral analysis techniques such as IR, 1H NMR, Mass, and 13C NMR (Jayanna et al., 2012). Another method reported is the electrochemical synthesis from anilides, offering an alternative route with good yields and toleration of various functionalities (Gieshoff et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and DFT calculations, plays a crucial role in confirming the synthesized compounds' structures. For instance, the molecular structures of specific benzoxazole derivatives were confirmed through X-ray diffraction, with DFT calculations used for comparative analysis of spectroscopic data, geometrical parameters, and more (Qing-mei Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 2-(1,3-Benzoxazol-2-yl)aniline derivatives towards forming heterocyclic compounds when reacted with dichlorodialkylsilanes or silicon tetrachloride, leading to the formation of benzoxazasilepines or their analogues, highlights its versatility (Kostas et al., 1997).
Physical Properties Analysis
The physical properties of 2-(1,3-Benzoxazol-2-yl)aniline derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific details on these properties are less commonly reported in the literature, they can be inferred from the compound's synthesis conditions and molecular structure.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with various reagents, and potential for further functionalization, are essential for understanding the compound's applications. The reactivity of o-lithio-N-(2-lithiooxyethyl)-N-methyl-aniline towards forming heterocyclic derivatives emphasizes the compound's chemical versatility and potential for creating novel materials (Kostas et al., 1997).
科学研究应用
抗癌活性
苯并恶唑及其衍生物,包括“2-(1,3-苯并恶唑-2-基)苯胺”,代表了一类非常重要的杂环化合物,具有多种治疗领域 . 它们已显示出有效的抗癌活性 . 许多以苯并恶唑为骨架合成的活性化合物非常有效 . 人们对连接到苯并恶唑的各种杂环及其对抗癌活性的影响进行了深入研究 .
药物发现
苯并恶唑是杂芳烃中一个资源丰富且重要的成员,它将合成有机化学与医药、制药和工业领域联系起来 . 它已被广泛用作药物发现中不同机理方法的起始原料 . 该基序具有广泛的底物范围和官能化可能性,可提供多种生物活性 .
抗微生物活性
苯并恶唑衍生物也表现出抗微生物活性 . 这使它们在开发新的抗微生物药物方面具有价值 .
抗真菌活性
除了抗微生物特性外,苯并恶唑衍生物还显示出抗真菌作用 . 这扩展了它们在治疗各种感染方面的潜在用途 .
抗氧化活性
苯并恶唑衍生物已证明具有抗氧化作用 . 抗氧化剂是能够预防或减缓自由基对细胞造成损害的物质 .
抗炎作用
已发现苯并恶唑衍生物具有抗炎作用 . 这使得它们可能对治疗以炎症为特征的疾病有用 .
有机发光二极管(OLED)制造
作用机制
Target of Action
For instance, some benzoxazole derivatives have shown binding affinity towards prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play crucial roles in inflammation and digestion, respectively.
Mode of Action
Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . The specific interactions of 2-(1,3-Benzoxazol-2-yl)aniline with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities . For instance, some benzoxazole derivatives have been found to inhibit the enzyme Cathepsin S , which plays a key role in the degradation of proteins in lysosomes, a type of cellular organelle.
Result of Action
For instance, some benzoxazole compounds have shown significant in vitro antimicrobial activity against various bacterial and fungal strains, as well as anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
Action Environment
For instance, the synthesis of benzoxazole derivatives has been reported to be influenced by the reaction conditions, including the choice of solvent and the reaction temperature .
未来方向
属性
IUPAC Name |
2-(1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNRWJYTYFYUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404764 | |
| Record name | ortho-aminophenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29483-74-7 | |
| Record name | 2-(2-Aminophenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ortho-aminophenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

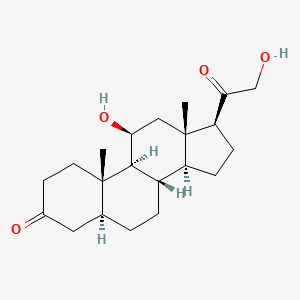


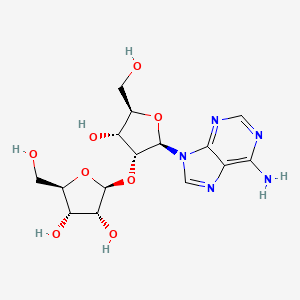
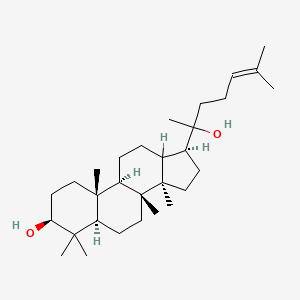
![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)
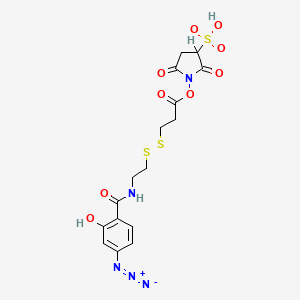
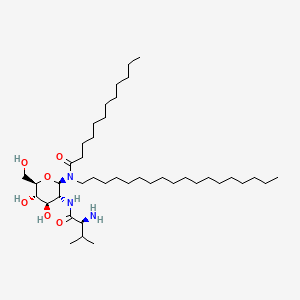
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)

![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)
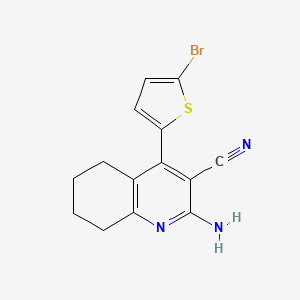
![4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1230104.png)